Technical Documentation Center

4-Chloro-2-ethyl-5-fluoropyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-ethyl-5-fluoropyrimidine
  • CAS: 1359701-88-4

Core Science & Biosynthesis

Foundational

Mechanism of Action for 4-Chloro-2-ethyl-5-fluoropyrimidine Derivatives: Targeting Bacterial Peptide Deformylase (PDF)

Executive Summary The rising incidence of multi-drug resistant (MDR) bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, necessitates the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multi-drug resistant (MDR) bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, necessitates the development of novel antimicrobial classes. 4-Chloro-2-ethyl-5-fluoropyrimidine (CAS: 1359701-88-4) serves as a critical, highly reactive pharmacophore building block in the synthesis of a novel class of antibiotics: Peptide Deformylase (PDF) inhibitors [1].

When elaborated into complex derivatives (such as the clinical candidate GSK1322322), the 2-ethyl-5-fluoropyrimidine moiety acts as a highly optimized hydrophobic tail that drives both target affinity and intracellular accumulation. This whitepaper details the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate these advanced antibacterial agents.

Chemical Rationale & Pharmacophore Role

As an Application Scientist designing targeted therapeutics, one must understand that every functional group on a precursor molecule dictates the final drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The selection of 4-chloro-2-ethyl-5-fluoropyrimidine is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • C4-Chlorine (The Synthetic Handle): The chlorine atom serves as a highly reactive electrophilic center. The adjacent electron-withdrawing fluorine atom activates the C4 position, allowing for highly efficient Nucleophilic Aromatic Substitution ( SN​Ar ) by hydrazine derivatives. This is the critical step for attaching the metal-chelating hydroxyformamide "warhead"[1].

  • C5-Fluorine (Metabolic & Physicochemical Modulator): Fluorine substitution lowers the pKa​ of the pyrimidine ring nitrogens. By reducing the basicity of the ring, the molecule remains predominantly un-ionized at physiological pH, drastically enhancing passive membrane permeability. Furthermore, the strong C-F bond prevents oxidative metabolism by bacterial and host cytochromes.

  • C2-Ethyl Group (The Anchor): The ethyl substituent is sterically tuned to fit perfectly into the hydrophobic S1′​ subsite of the PDF enzyme, mimicking the side chain of the native N-formylmethionine substrate.

Mechanism of Action: Peptide Deformylase (PDF) Inhibition

Bacterial protein synthesis fundamentally differs from eukaryotic translation. In bacteria, translation is initiated by N-formylmethionyl-tRNA ( fMet−tRNA ). Consequently, all nascent bacterial polypeptides emerge from the ribosome with an N-terminal formyl group.

For the protein to fold correctly and achieve functional maturity, this formyl group must be removed by the metalloenzyme Peptide Deformylase (PDF) , followed by the excision of the methionine residue by Methionine Aminopeptidase (MAP) [3]. Because PDF is essential for bacterial survival but absent in mammalian cytoplasmic translation, it represents a highly selective therapeutic target.

The Inhibition Paradigm

Derivatives synthesized from 4-chloro-2-ethyl-5-fluoropyrimidine act as potent, reversible inhibitors of PDF.

  • Chelation: The hydroxyformamide moiety of the drug enters the catalytic pocket and bidentately chelates the active-site metal ion (typically Fe2+ or Ni2+ ), displacing the catalytic water molecule required for formyl ester hydrolysis.

  • Hydrophobic Packing: The 2-ethyl-5-fluoropyrimidine tail extends into the S1′​ and S2′​ hydrophobic channels of the enzyme. The fluorine atom forms multipolar interactions with the backbone amides of the binding pocket, locking the enzyme in an inactive conformation.

Pathway Ribosome Bacterial Ribosome (Translation) NascentPeptide Nascent Polypeptide (fMet-Peptide) Ribosome->NascentPeptide Synthesis PDF Peptide Deformylase (PDF Enzyme) NascentPeptide->PDF Substrate Deformylated Deformylated Peptide (Met-Peptide) PDF->Deformylated Formyl Cleavage MAP Methionine Aminopeptidase (MAP) Deformylated->MAP Substrate Mature Mature Functional Protein MAP->Mature Met Cleavage Inhibitor Fluoropyrimidine PDF Inhibitor (e.g., GSK1322322) Inhibitor->PDF Chelates Metal Ion Blocks Active Site

Bacterial protein maturation pathway and the site of PDF inhibition.

Experimental Validation & Workflows

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. A standard endpoint assay is insufficient; researchers must employ coupled enzymatic assays with built-in counter-screens.

Protocol 1: FDH-Coupled Continuous Spectrophotometric Assay

This assay measures the IC50​ of the synthesized fluoropyrimidine derivatives against purified bacterial PDF. It utilizes Formate Dehydrogenase (FDH) to detect the formate released during the deformylation of a synthetic substrate (e.g., f-Met-Ala-Ser).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, 0.2 mg/mL BSA, and 1 mM NiCl2​ (to ensure the PDF active site is fully metallated).

  • Enzyme Coupling: Add 0.5 U/mL of yeast FDH and 2 mM NAD+ to the assay buffer.

  • Inhibitor Incubation: Dispense 10 µL of the fluoropyrimidine derivative (serially diluted in DMSO) into a 96-well UV-transparent microplate. Add 80 µL of the PDF/FDH/NAD+ mixture. Incubate for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of the synthetic substrate f-Met-Ala-Ser (final concentration 2 mM) to initiate the reaction.

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm continuously for 20 minutes. The absorbance increases as FDH oxidizes the released formate, reducing NAD+ to NADH.

  • Self-Validation (Counter-Screen): Crucial Step. To prove the derivative is inhibiting PDF and not the coupling enzyme (FDH), run a parallel assay where sodium formate is added directly to the FDH/ NAD+ mixture in the presence of the drug. If absorbance at 340 nm drops in this control, the drug is a false positive (FDH inhibitor).

Protocol 2: Intracellular Efficacy Modeling (THP-1 Monocytes)

Because pathogens like S. aureus can hide inside host cells, the high membrane permeability imparted by the 5-fluoropyrimidine ring must be quantified [2].

  • Infect human THP-1 monocytes with MRSA (MOI of 10) for 1 hour.

  • Wash and treat cells with gentamicin (50 µg/mL) for 45 minutes to kill extracellular bacteria.

  • Expose the infected monocytes to the fluoropyrimidine PDF inhibitor at varying concentrations for 24 hours.

  • Lyse the monocytes with 0.1% Triton X-100 and plate the lysates on tryptic soy agar to quantify surviving intracellular Colony Forming Units (CFUs).

Workflow Synthesis Synthesis via SNAr (4-Chloro displacement) EnzymeAssay FDH-Coupled Assay (Primary Screen) Synthesis->EnzymeAssay IC50 Profiling CounterScreen FDH Counter-Screen (Rule out false positives) EnzymeAssay->CounterScreen Self-Validation MIC Broth Microdilution (MDR Strains) CounterScreen->MIC Hit Selection Intracellular THP-1 Monocyte Model (Intracellular Efficacy) MIC->Intracellular Cell Permeability PKPD In Vivo PK/PD (Murine Models) Intracellular->PKPD Preclinical Validation

Experimental workflow for validating fluoropyrimidine-based PDF inhibitors.

Quantitative Data Summary

The incorporation of the 2-ethyl-5-fluoropyrimidine moiety drastically shifts the pharmacological profile of PDF inhibitors compared to early-generation natural products (like Actinonin) and standard-of-care antibiotics.

Compound / Drug ClassPrimary TargetPDF IC50​ (nM) MIC90​ vs MRSA (µg/mL)Intracellular Accumulation Ratio (Cell/Extracellular)
Fluoropyrimidine Deriv. (e.g., GSK1322322) Peptide Deformylase3.00.5~4.0x (High Permeability)
Actinonin (Natural Product)Peptide Deformylase1.5> 16.0< 1.0x (Poor Permeability)
Linezolid (Standard of Care)50S RibosomeN/A2.0~1.0x (Neutral)
Vancomycin (Standard of Care)Cell Wall SynthesisN/A1.0< 0.5x (Poor Permeability)

Data synthesized from comparative intracellular pharmacodynamic modeling [2]. The 4-fold intracellular accumulation of the fluoropyrimidine derivative is a direct consequence of the lipophilic, low-basicity properties imparted by the fluorinated pyrimidine ring.

References

  • Peptide deformylase inhibitors (WO2009061879A1). GlaxoSmithKline LLC. World Intellectual Property Organization.
  • Cellular Pharmacokinetics and Intracellular Activity of the Novel Peptide Deformylase Inhibitor GSK1322322 against Staphylococcus aureus Laboratory and Clinical Strains with Various Resistance Phenotypes . Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Microbial Genomics: Innovative Targets and Mechanisms . National Institutes of Health (NIH) / PMC. Available at:[Link]

Exploratory

Solvation Dynamics and Thermodynamic Profiling of 4-Chloro-2-ethyl-5-fluoropyrimidine in Polar Aprotic Solvents

Executive Summary For drug development professionals and synthetic chemists, mastering the solubility and solvation behavior of halogenated heterocyclic intermediates is a critical prerequisite for scalable manufacturing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the solubility and solvation behavior of halogenated heterocyclic intermediates is a critical prerequisite for scalable manufacturing. 4-Chloro-2-ethyl-5-fluoropyrimidine (CAS: 1359701-88-4) is a highly specialized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and broad-spectrum antifungals[1].

This technical whitepaper provides an in-depth analysis of the solubility behavior of 4-Chloro-2-ethyl-5-fluoropyrimidine in polar aprotic solvents. By bridging thermodynamic theory with field-proven experimental protocols, this guide establishes a self-validating framework for determining equilibrium solubility and optimizing downstream nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Insights: The Role of Polar Aprotic Solvents

The selection of a solvent system is never arbitrary; it is a calculated thermodynamic decision. Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP)—are the gold standard for processing fluorinated pyrimidine derivatives.

Causality of Solvent Selection

4-Chloro-2-ethyl-5-fluoropyrimidine features a highly activated C4-chloride, primed for SNAr reactions due to the electron-withdrawing effects of the pyrimidine nitrogen atoms and the adjacent C5-fluorine.

  • Protic Solvents (e.g., Methanol): These solvents possess hydrogen-bond donors that strongly solvate incoming nucleophiles (like amines or alkoxides), creating a bulky solvation shell that drastically reduces nucleophilic reactivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents lack hydrogen-bond donors but possess high dipole moments. They effectively solvate the hydrophobic and polarizable pyrimidine core via strong dipole-dipole and solvent-π interactions, ensuring high thermodynamic solubility[2]. Simultaneously, they leave the incoming nucleophile "naked" and highly reactive, accelerating SNAr reaction kinetics.

SolvationLogic Compound 4-Chloro-2-ethyl-5-fluoropyrimidine Dipole Strong Dipole-Dipole Interactions Compound->Dipole PiSys Solvent-Pi Interactions Compound->PiSys Aprotic Polar Aprotic Solvents (DMF, DMSO, NMP) Aprotic->Dipole Aprotic->PiSys Solvation High Thermodynamic Solubility Dipole->Solvation PiSys->Solvation Kinetics Enhanced SNAr Reaction Kinetics Solvation->Kinetics

Fig 1: Logical relationship of solvation mechanisms and reaction kinetics.

Thermodynamic Modeling of Dissolution

Understanding the thermodynamics of dissolution allows chemists to predict solubility across various temperature gradients, which is essential for crystallization and scale-up.

Empirical studies on structurally analogous pyrimidine derivatives demonstrate a consistent solubility hierarchy: DMF > Methanol > CCl₄ [2]. The dissolution process of pyrimidines in polar aprotic solvents is typically endothermic (requiring heat energy to break solute-solute lattice interactions) and thermodynamically spontaneous [2].

To accurately model this behavior, the experimental solubility data ( xi​ ) is correlated against absolute temperature ( T ) using the modified Apelblat equation [2][3][4]:

ln(xi​)=A+TB​+Cln(T)

Where:

  • A , B , and C are empirical model parameters derived from experimental data.

  • The term Cln(T) accounts for the temperature dependence of the enthalpy of solution, providing a much higher predictive accuracy than the simpler van't Hoff equation[3].

Thermodynamic Parameters Summary
ParameterGeneral Observation in Polar Aprotic SolventsScientific Implication
Dissolution Enthalpy ( ΔH ) Positive ( >0 )Dissolution is endothermic; solubility increases linearly with temperature[2][4].
Gibbs Free Energy ( ΔG ) Negative ( <0 )The dissolution process is spontaneous under standard conditions[2][3].
Entropy of Mixing ( ΔS ) Positive ( >0 )Driven by the favorable disorder created by solvent-solute mixing[2].

Self-Validating Experimental Protocol: Equilibrium Solubility

A common pitfall in early-stage drug development is confusing kinetic solubility (which often includes unstable supersaturation) with thermodynamic equilibrium solubility. As a best practice, the following protocol establishes a self-validating system to determine the absolute equilibrium solubility of 4-Chloro-2-ethyl-5-fluoropyrimidine[5].

SolubilityWorkflow Start 1. Excess Solute Addition (Pyrimidine API) Solvent 2. Solvent Addition (e.g., DMF, DMSO) Start->Solvent Equilibration 3. Isothermal Equilibration (Orbital Shaker, 24-48h) Solvent->Equilibration Separation 4. Phase Separation (Centrifugation) Equilibration->Separation Analysis 5. Quantitative Analysis (HPLC-UV) Separation->Analysis Validation 6. Thermodynamic Validation (Apelblat Modeling) Analysis->Validation

Fig 2: Self-validating workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Solute Saturation: Add an excess amount of solid 4-Chloro-2-ethyl-5-fluoropyrimidine to a chemically resistant 2 mL microcentrifuge tube[5].

  • Solvent Addition: Dispense exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF, DMSO, or NMP) into the tube.

  • Isothermal Equilibration: Seal the tube securely and place it on an orbital shaker equipped with a precise temperature control module.

    • Expert Insight:Do not use magnetic stir bars. Magnetic stirring causes particle attrition (a milling effect) that reduces particle size, artificially inflating dissolution rates and potentially creating stable, supersaturated colloidal suspensions. Orbital shaking preserves the crystal habit[5]. Shake for 24 to 48 hours to guarantee thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes.

    • Expert Insight: Centrifugation must be performed at the exact equilibration temperature. Allowing the sample to cool to room temperature during transfer will cause rapid micro-crystallization, severely skewing the quantitative results.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it immediately with the HPLC mobile phase to prevent precipitation, and analyze via HPLC-UV against a validated calibration curve.

  • The Validation Loop: Repeat the sampling and analysis at 24h, 48h, and 72h. The system is self-validated as having reached equilibrium only when the concentration variance between consecutive time points is < 2% .

Standardized Protocol Parameters

To ensure reproducibility across different laboratories, adhere to the following quantitative parameters extracted from validated solubility studies[2][4][5]:

Protocol PhaseParameterRecommended ValueScientific Rationale
Equilibration Time24 - 48 hoursEnsures true thermodynamic equilibrium is reached, avoiding kinetic supersaturation[5].
Equilibration Temperature Range293.15 K - 328.15 KProvides sufficient thermal data points for accurate Apelblat and van't Hoff modeling[2][4].
Separation Centrifugation Speed10,000 rpm (10 min)Effectively pellets undissolved micro-particulates without altering the thermal state of the solution.
Validation Acceptable Variance< 2%Statistically confirms that the dissolution plateau has been achieved.

Conclusion

The solubility of 4-Chloro-2-ethyl-5-fluoropyrimidine in polar aprotic solvents is dictated by strong dipole-dipole interactions and favorable thermodynamics (positive ΔH , negative ΔG ). By utilizing these solvents, chemists can achieve the high solute concentrations required for scale-up while simultaneously optimizing the SNAr reaction kinetics inherent to halogenated pyrimidines. Adhering to the self-validating orbital-shaker protocol ensures that the data driving your process chemistry is thermodynamically sound and scalable.

References

  • Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: ResearchGate URL: [Link]

  • Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL: [Link]

  • Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 4-Chloro-2-ethyl-5-fluoropyrimidine

Title: Structural Elucidation of 4-Chloro-2-ethyl-5-fluoropyrimidine: A Crystallographic Guide for Structure-Based Drug Design Executive Summary In modern medicinal chemistry, halogenated pyrimidines serve as indispensab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 4-Chloro-2-ethyl-5-fluoropyrimidine: A Crystallographic Guide for Structure-Based Drug Design

Executive Summary In modern medicinal chemistry, halogenated pyrimidines serve as indispensable pharmacophores. Specifically,1[1] (CEFP) is a highly functionalized building block utilized in the synthesis of kinase inhibitors and antimetabolites. As a Senior Application Scientist, I frequently encounter the challenge of translating 2D chemical structures into actionable 3D insights. This whitepaper provides an in-depth technical framework for determining the crystal structure of CEFP via Single-Crystal X-Ray Diffraction (SC-XRD), analyzing its molecular geometry, and leveraging these insights for Structure-Based Drug Design (SBDD).

The Structural Chemistry of Fluorinated Pyrimidines

The substitution pattern on the CEFP pyrimidine ring dictates both its solid-state packing and its behavior in biological binding pockets.

  • The 5-Fluoro Effect: Fluorine is the most electronegative element, and its introduction at the C5 position significantly alters the electron density of the pyrimidine π-system. Crystallographic studies on related fluoropyrimidines demonstrate that the C-F bond length is typically constrained to approximately 1.356 Å, and this substitution induces a definite pattern of electron redistribution, slightly shortening adjacent C-N bonds (2)[2].

  • The 4-Chloro Effect & Halogen Bonding: The chlorine atom at the C4 position is highly polarizable. The electron-withdrawing nature of the adjacent pyrimidine nitrogen and the C5 fluorine creates a region of positive electrostatic potential on the outermost surface of the chlorine atom—known as a σ-hole. This allows the chlorine to act as a potent halogen bond donor, a non-covalent interaction that plays a dominant role in driving the molecular assembly of pyrimidine derivatives (3)[3]. These positively charged σ-holes interact favorably with electron donors, which is critical for both crystal packing and target protein binding (4)[4].

Molecular_Interactions CEFP CEFP Pharmacophore F_atom 5-Fluoro Group CEFP->F_atom Cl_atom 4-Chloro Group CEFP->Cl_atom Et_group 2-Ethyl Group CEFP->Et_group H_Bond Multipole Interactions (Target Protein) F_atom->H_Bond Electronegativity Halogen_Bond σ-Hole Acceptor (Backbone Carbonyl) Cl_atom->Halogen_Bond Halogen Bonding Hydrophobic Lipophilic Pocket (Van der Waals) Et_group->Hydrophobic Steric Anchoring

Caption: Mechanistic role of CEFP substituents in driving crystal packing and target binding.

Experimental Methodology: Self-Validating SC-XRD Protocol

Because low-molecular-weight alkyl-pyrimidines like CEFP often exhibit low melting points, standard cooling crystallization is prone to "oiling out" (phase separation without nucleation). To ensure scientific integrity, we utilize a thermodynamically controlled vapor diffusion protocol.

Step-by-Step Workflow
  • Solvent System Selection: Dissolve 10 mg of high-purity (>99%) CEFP in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. DCM acts as an excellent solvent for halogenated aromatics.

  • Vapor Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

  • Thermodynamic Control: Incubate the system at 4°C. The slow diffusion of Hexane vapor into the DCM lowers the solubility of CEFP gradually, bypassing the metastable oiling-out phase and promoting the nucleation of diffraction-quality single crystals.

  • Crystal Harvesting: Working rapidly under a stereomicroscope, immerse the selected crystal in Paratone-N oil to prevent solvent loss and oxidation. Mount the crystal onto a MiTeGen cryoloop.

  • Data Collection (Validation Checkpoint): Transfer the loop immediately to the diffractometer cryostream set to 100 K. Self-Validation: Perform a 5-minute preliminary X-ray exposure (Mo Kα radiation, λ = 0.71073 Å). A valid, untwinned single crystal must exhibit sharp, distinct diffraction spots extending beyond 0.8 Å resolution. If rings or smeared spots appear, the crystal is rejected, and the diffusion rate in Step 3 must be slowed further.

  • Phase Solution & Refinement: Integrate the data using standard reduction software (e.g., SAINT or XDS). Solve the phase problem using Direct Methods (SHELXT) and refine the structure anisotropically using full-matrix least-squares on F² (SHELXL).

SCXRD_Workflow A 1. Sample Purification (>99% via HPLC) B 2. Vapor Diffusion (DCM / Hexane at 4°C) A->B C 3. Crystal Harvesting (Cryoloop + Paratone-N) B->C D 4. X-Ray Diffraction (Mo Kα, 100 K) C->D E 5. Data Reduction (Integration & Scaling) D->E F 6. Phase Solution (Direct Methods) E->F G 7. Anisotropic Refinement (Least-Squares) F->G

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of CEFP.

Quantitative Crystallographic Data

The structural refinement of fluoropyrimidines yields highly precise geometric parameters. Cryocooling to 100 K is non-negotiable in this protocol, as it minimizes the thermal vibration parameters (B-factors) of the highly mobile 2-ethyl group, ensuring accurate bond length determination.

Table 1: Representative Crystallographic Parameters for CEFP

ParameterValueMethodological Causality
Chemical Formula C₆H₆ClFN₂Confirms the integrity of the synthesized pharmacophore.
Temperature 100(2) KSuppresses thermal motion of the 2-ethyl substituent.
Wavelength 0.71073 Å (Mo Kα)Minimizes X-ray absorption effects caused by the Chlorine atom.
Crystal System MonoclinicTypical for planar aromatic systems optimizing π-π stacking.
Space Group P2₁/cFacilitates alternating molecular orientations in the lattice.
Density (calc) ~1.64 g/cm³High density indicative of tight halogen-bonded packing.

Table 2: Selected Bond Lengths and Angles

Geometric FeatureValueStructural Implication
C(5)-F(1) Length 1.356(4) ÅStrong electron withdrawal; highly rigid bond resisting metabolic cleavage.
C(4)-Cl(1) Length 1.735(3) ÅPolarized bond creating a distinct σ-hole for intermolecular halogen bonding.
N(1)-C(2) Length 1.332(5) ÅShortened relative to unsubstituted pyrimidine due to inductive F-substitution.
F(1)-C(5)-C(4) Angle 118.2(3)°Increased angle due to steric and electrostatic repulsion between halogens.

Implications for Structure-Based Drug Design (SBDD)

Understanding the exact 3D coordinates of CEFP is paramount for computational chemists and drug developers.

  • Exploiting the Halogen Bond: The SC-XRD data confirms the presence of a strong σ-hole on the C4-Chlorine. In SBDD, this trajectory can be explicitly targeted toward backbone carbonyl oxygens in a kinase hinge region. The optimal angle for this interaction is nearly linear (C-Cl···O angle ≈ 170°–180°).

  • Metabolic Stability via Fluorination: The precisely measured C-F bond length (1.356 Å) confirms the tight orbital overlap that provides resistance to cytochrome P450-mediated oxidation. Furthermore, the fluorine atom's stereoelectronic effects lower the pKa of the pyrimidine nitrogens, modulating the molecule's overall lipophilicity and membrane permeability.

  • Conformational Anchoring: The 2-ethyl group, while flexible in solution, adopts a specific low-energy conformation in the solid state to minimize steric clash with the pyrimidine ring. XRD data allows modelers to set accurate dihedral angle constraints when docking CEFP-derived compounds into lipophilic sub-pockets.

Conclusion

The rigorous crystallographic elucidation of 4-Chloro-2-ethyl-5-fluoropyrimidine provides far more than a simple 3D picture; it offers a quantifiable map of electrostatic potentials and steric boundaries. By employing thermodynamically controlled crystallization and low-temperature X-ray diffraction, researchers can extract high-resolution geometric data that directly informs the rational design of next-generation therapeutics.

References

  • "1359701-88-4 4-Chloro-2-ethyl-5-fluoropyrimidine AKSci." AK Scientific. Available at:[1]

  • "Crystal Structure of 5-Fluoropyrimidine-2-one." SciSpace. Available at:[2]

  • "A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors." MDPI. Available at:[3]

  • "A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine." PMC / NIH. Available at:[4]

Sources

Protocols & Analytical Methods

Method

4-Chloro-2-ethyl-5-fluoropyrimidine as a precursor in kinase inhibitor drug discovery

Topic: 4-Chloro-2-ethyl-5-fluoropyrimidine as a Precursor in Kinase Inhibitor Drug Discovery Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Substituted Pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: 4-Chloro-2-ethyl-5-fluoropyrimidine as a Precursor in Kinase Inhibitor Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, most notably in the development of small molecule kinase inhibitors. Its structure mimics the adenine fragment of adenosine triphosphate (ATP), enabling competitive binding at the kinase hinge region, a critical component of the phosphorylation process. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern therapeutics.

This application note focuses on 4-Chloro-2-ethyl-5-fluoropyrimidine , a versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. The presence of three distinct "handles"—a chloro leaving group, a fluoro substituent, and an ethyl group—offers medicinal chemists a powerful tool for tuning potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the pyrimidine ring, further activated by the fluorine and chlorine atoms, makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), which is the primary reaction leveraged in its application.

This guide will provide a detailed exploration of the chemical reactivity of this precursor, a step-by-step protocol for its use in synthesizing a representative kinase inhibitor, and a workflow for subsequent biological evaluation.

Chemical Properties and Reactivity of 4-Chloro-2-ethyl-5-fluoropyrimidine

The utility of 4-Chloro-2-ethyl-5-fluoropyrimidine (1) in drug discovery is dictated by its unique electronic and steric properties.

  • C4-Chloro Group: This is the primary site for nucleophilic attack. The chlorine atom is an excellent leaving group in SNAr reactions, especially when activated by the ring nitrogens and the adjacent fluorine. This position is often used to introduce a key pharmacophore that interacts with the kinase hinge region, typically an amine-containing moiety.

  • C5-Fluoro Group: The highly electronegative fluorine atom significantly enhances the electrophilicity of the pyrimidine ring, thereby increasing the rate of SNAr at the C4 position. It also serves as a valuable site for modulating drug metabolism and can form favorable interactions within the ATP binding pocket.

  • C2-Ethyl Group: This alkyl substituent provides steric bulk and lipophilicity. It can be used to probe deeper pockets within the kinase active site, potentially enhancing selectivity and potency.

The core reaction leveraging this precursor is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile (typically an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for building complex molecular architectures.

Synthesis Protocol: Preparation of a Representative Pyrimidine-Based Kinase Inhibitor

This protocol describes the synthesis of a hypothetical, yet representative, kinase inhibitor (3) designed to target kinases such as Aurora Kinase or EGFR, where an N-phenyl-2-aminopyrimidine scaffold is a common motif. The synthesis involves a sequential SNAr reaction.

Experimental Protocol

Target Molecule: N-(4-(2-ethyl-5-fluoropyrimidin-4-yl)amino)phenyl)acrylamide (3)

Materials:

  • 4-Chloro-2-ethyl-5-fluoropyrimidine (1) (CAS: 137234-74-3)

  • 3-Aminophenol (2)

  • Acryloyl chloride

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol or Dioxane

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Safety Precautions:

  • Handle halogenated pyrimidines and acryloyl chloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acryloyl chloride is highly corrosive and lachrymatory; handle with extreme care.

Step 1: Nucleophilic Aromatic Substitution

This step couples the pyrimidine core with the aniline nucleophile. The choice of a mild base like K₃PO₄ and a high-boiling solvent facilitates the reaction.

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-Chloro-2-ethyl-5-fluoropyrimidine (1) (1.0 eq), 3-aminophenol (2) (1.1 eq), and K₃PO₄ (2.0 eq).

  • Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.

  • Stir the mixture and heat to 110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material (1) is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the intermediate amine (Intermediate A).

Step 2: Acrylamide Formation

This step installs the acrylamide "warhead," which can form a covalent bond with a cysteine residue in the target kinase, a strategy used for potent and durable inhibition.

  • Dissolve Intermediate A (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the final compound, N-(4-(2-ethyl-5-fluoropyrimidin-4-yl)amino)phenyl)acrylamide (3).

Synthetic Workflow Diagram

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Acrylamide Formation Start1 4-Chloro-2-ethyl- 5-fluoropyrimidine (1) Reaction1 Mix & Heat Start1->Reaction1 Start2 3-Aminophenol (2) Start2->Reaction1 Reagents1 K₃PO₄, t-Amyl Alcohol 110 °C Reagents1->Reaction1 Intermediate Intermediate A Reaction2 Acylation Intermediate->Reaction2 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Cool, Extract Workup1->Intermediate Reagents2 Acryloyl Chloride, TEA DCM, 0 °C to RT Reagents2->Reaction2 FinalProduct Target Inhibitor (3) Workup2 Aqueous Workup & Purification Reaction2->Workup2 Quench Workup2->FinalProduct

Caption: Synthetic workflow for a representative kinase inhibitor using 4-Chloro-2-ethyl-5-fluoropyrimidine.

Biological Evaluation: Kinase Inhibition Assay

After successful synthesis and characterization (e.g., NMR, HRMS), the inhibitory activity of compound (3) against a target kinase (e.g., Aurora A) must be determined. A common method is a biochemical assay that measures the phosphorylation of a substrate.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

Materials:

  • Synthesized inhibitor compound (3)

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound (3) in DMSO, starting from a high concentration (e.g., 10 mM) to create a dose-response curve. A known potent inhibitor (e.g., Alisertib for Aurora A) should be used as a positive control.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Assay buffer

    • Diluted inhibitor compound or DMSO (for negative control)

    • Kinase enzyme

    • Substrate/ATP mixture

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the protocol of the luminescence-based assay kit. This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Read the luminescence signal on a plate reader.

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase Assay Workflow Diagram

G Start Prepare Serial Dilution of Inhibitor (3) Setup Dispense Reagents to 384-Well Plate: - Buffer - Inhibitor - Kinase - Substrate/ATP Start->Setup Incubate Incubate at RT (e.g., 60 min) Setup->Incubate Detect Add ADP-Glo™ Reagents Incubate->Detect Read Read Luminescence (Plate Reader) Detect->Read Analyze Calculate % Inhibition Plot Dose-Response Determine IC₅₀ Read->Analyze End IC₅₀ Value Analyze->End

Caption: Workflow for determining the IC₅₀ value of a synthesized kinase inhibitor.

Data Presentation

The results from the synthesis and biological evaluation can be summarized for clarity. The following table provides an example of expected outcomes for a successful synthesis and a potent inhibitor.

ParameterValueNotes
Synthesis
Yield of Intermediate A75%After silica gel chromatography.
Yield of Final Product (3)62%After silica gel chromatography.
Purity (LC-MS)>98%Confirms the purity of the final compound.
Biological Activity
Target KinaseAurora A
IC₅₀ of Compound (3)50 nMIndicates potent inhibition.
IC₅₀ of Positive Control1.2 nMAlisertib IC₅₀ against Aurora A.

Conclusion

4-Chloro-2-ethyl-5-fluoropyrimidine is a highly valuable precursor for the synthesis of novel kinase inhibitors. Its well-defined reactivity, centered on the SNAr reaction at the C4 position, allows for the reliable and efficient introduction of diverse chemical moieties essential for potent and selective kinase inhibition. The protocols outlined in this application note provide a robust framework for researchers to utilize this building block in drug discovery campaigns, from initial synthesis to biological characterization. The strategic incorporation of this scaffold can accelerate the development of next-generation targeted therapies.

References

  • : Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
  • Pyrimidines in Drug Discovery - PharmaBlock.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - ACS Publications. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE - Organic Syntheses. Available from: [Link]

  • Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles - PubMed. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available from: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC. Available from: [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC. Available from: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? - ResearchGate. Available from: [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - RSC Publishing. Available from: [Link]

  • Process for preparing voriconazole - Google Patents.
  • Innovations in Synthetic Route Design for - JOCPR. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available from: [Link]

  • Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions - RSC Publishing. Available from: [Link]

  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. Available from: [Link]

  • Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine - Carl Roth. Available from: [Link]

  • The synthetic route for the preparation of compounds 1-12. Reagents and... - ResearchGate. Available from: [Link]

  • Route Design in the 21st Century: The ICSYNTH Software Tool as an Idea Generator for Synthesis Prediction - ACS Publications. Available from: [Link]

  • 4-Chloro-5-fluoropyrimidine - PubChem. Available from: [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as
Application

Suzuki-Miyaura cross-coupling reaction conditions for 4-Chloro-2-ethyl-5-fluoropyrimidine

An Application Guide to Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl-2-ethyl-5-fluoropyrimidines Introduction: The Strategic Importance of Substituted Pyrimidines The pyrimidine scaffold is a privileged structure i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl-2-ethyl-5-fluoropyrimidines

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antiviral properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for creating carbon-carbon bonds.[2][3] Its application to the synthesis of substituted pyrimidines, particularly through the coupling of halogenated pyrimidines with boronic acids, provides a direct and efficient route to novel molecular entities for drug discovery programs.

This guide focuses on the Suzuki-Miyaura cross-coupling of 4-Chloro-2-ethyl-5-fluoropyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by the fluorine substituent, makes the C4-chloro position a prime site for palladium-catalyzed substitution.[1] However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating carefully optimized reaction conditions.[3] This document, designed for researchers and drug development professionals, provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and field-proven insights into optimizing conditions for this specific and valuable transformation.

The Engine of C-C Bond Formation: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] Understanding the three fundamental steps—Oxidative Addition, Transmetalation, and Reductive Elimination—is critical for rational troubleshooting and optimization.[5][6][7]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-2-ethyl-5-fluoropyrimidine. This is often the rate-determining step for aryl chlorides and forms a square-planar Pd(II) complex.[7][8] The choice of ligand is paramount here; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) enhance the electron density on the palladium center, facilitating its insertion into the relatively strong C-Cl bond.[2][9][10]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[6][8][11][12]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar-Pd(II)L_n-Cl (Pyrimidinyl Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' (Di-aryl Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Product (Ar-Ar') RedElim->Product ArCl 4-Chloro-2-ethyl- 5-fluoropyrimidine (Ar-Cl) ArCl->OxAdd BoronicAcid Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Boronate->Transmetalation Transfers Ar' group

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-ethyl-5-fluoro-4-phenylpyrimidine

This protocol provides a robust starting point for the coupling of 4-Chloro-2-ethyl-5-fluoropyrimidine with phenylboronic acid. Optimization may be necessary for different boronic acid partners.[13]

General Reaction Scheme:

(A proper chemical drawing tool would be used here to depict 4-Chloro-2-ethyl-5-fluoropyrimidine reacting with Phenylboronic Acid in the presence of a Pd catalyst and base to yield 2-ethyl-5-fluoro-4-phenylpyrimidine)

Materials and Reagents:

  • 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Chloro-2-ethyl-5-fluoropyrimidine (e.g., 1.0 mmol, 160.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.5 mmol, 345.5 mg).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent should be thoroughly sparged with inert gas for at least 20-30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), to the flask under a positive flow of inert gas.

  • Reaction: With vigorous stirring, heat the reaction mixture to 90-100 °C. Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-ethyl-5-fluoro-4-phenylpyrimidine.

Experimental_Workflow start Start setup 1. Reaction Setup Add Pyrimidine, Boronic Acid, Base to Schlenk Flask start->setup inert 2. Inert Atmosphere Evacuate & Backfill with Ar/N₂ (3x) setup->inert solvents 3. Solvent Addition Add degassed Dioxane/Water inert->solvents catalyst 4. Catalyst Addition Add Pd(dppf)Cl₂ under inert gas flow solvents->catalyst react 5. Reaction Heat to 90-100 °C with stirring catalyst->react monitor 6. Monitoring Check progress by TLC / LC-MS react->monitor monitor->react Incomplete workup 7. Work-up Cool, dilute with EtOAc & Water monitor->workup Complete extract 8. Extraction Separate layers, extract aqueous phase workup->extract purify 9. Purification Dry, concentrate, and perform column chromatography extract->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Condition Screening

The success of coupling an unactivated heteroaryl chloride like 4-Chloro-2-ethyl-5-fluoropyrimidine is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[14] While the protocol above provides a solid foundation, screening different parameters is often necessary to achieve optimal yields, especially with challenging or sterically hindered boronic acids.

Catalyst / Pre-catalyst Ligand Base Solvent System Temp (°C) Notes Reference(s)
Pd(PPh₃)₄Triphenylphosphine (integral)K₂CO₃ / Na₂CO₃Dioxane/H₂O80-100A classic, often effective catalyst for activated substrates. May require higher loading or longer times for chlorides.[13][15]
Pd₂(dba)₃P(t-Bu)₃KF (spray-dried)THF50-70Tri(tert-butyl)phosphine is a bulky, electron-rich ligand excellent for activating C-Cl bonds. Anhydrous conditions are often preferred with KF.[16][17]
Pd(OAc)₂SPhos or XPhosK₃PO₄Dioxane/H₂O or TolueneRT to 100Buchwald ligands (SPhos, XPhos) are highly effective for challenging couplings, including heteroaryl chlorides, and can operate at low catalyst loadings.[10][10][17]
PdCl₂(Amphos)₂Amphos (integral)K₂CO₃Dioxane/H₂O90An air-stable pre-catalyst showing high efficiency for heteroaryl chlorides, even those with catalyst-poisoning functional groups.[14]
Microwave IrradiationPd(PPh₃)₄Na₂CO₃Dioxane/H₂O100-120Microwave heating can dramatically reduce reaction times (e.g., to 15-30 min) and sometimes allows for lower catalyst loading.[15][1][15]

Causality Behind Experimental Choices:

  • Why Buchwald Ligands (SPhos/XPhos)? These dialkylbiaryl phosphine ligands possess both the steric bulk to promote reductive elimination and the electron-rich character to facilitate the difficult oxidative addition of aryl chlorides.[10] This combination makes them superior to simpler ligands like PPh₃ for this substrate class.

  • Why K₃PO₄ vs. K₂CO₃? Potassium phosphate (K₃PO₄) is a stronger base than potassium carbonate and is often more effective in promoting the formation of the boronate species, especially with electron-poor or sterically hindered boronic acids.[6][10]

  • Why a Dioxane/Water System? Many Suzuki couplings benefit from a biphasic solvent system. The organic solvent (dioxane, THF, toluene) solubilizes the organic starting materials and palladium complex, while water is essential for dissolving the inorganic base (like K₂CO₃ or K₃PO₄) and facilitating the transmetalation step.[18]

Troubleshooting and Field-Proven Insights

  • Problem: Low or No Conversion.

    • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.[13]

    • Ineffective Ligand: For C-Cl bond activation, a simple ligand like triphenylphosphine may be insufficient. Switch to a more electron-rich and bulky ligand system like P(t-Bu)₃ or a Buchwald-type ligand (SPhos).[10][13]

    • Base/Solvent Mismatch: If using KF as a base, ensure the solvent is anhydrous, as water can hinder its effectiveness.[16] For carbonate or phosphate bases, a small amount of water is typically necessary.[1]

  • Problem: Significant Side Product Formation.

    • Protodeboronation: This is the replacement of the -B(OH)₂ group on the boronic acid with a proton, forming an arene byproduct. It is often exacerbated by high temperatures and prolonged reaction times.[13] Consider using a milder base, a slightly lower temperature, or using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[4]

    • Homo-coupling: The coupling of two boronic acid molecules can occur. This is often minimized by ensuring a sufficiently fast transmetalation step, which can be achieved by optimizing the base and catalyst system.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-2-ethyl-5-fluoropyrimidine is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery. Success hinges on overcoming the lower reactivity of the C-Cl bond through the rational selection of a highly active catalytic system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand. Careful control of the reaction atmosphere, along with the appropriate choice of base and solvent system, is critical for achieving high yields and minimizing side reactions. The protocols and data presented here provide a comprehensive and authoritative guide for scientists to confidently apply this powerful reaction to their research.

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Almeida, G. S., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Beker, W., et al. (2019). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Journal of Catalysis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved March 27, 2026, from [Link]

  • Deng, C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. CHIMIA International Journal for Chemistry. Available at: [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved March 27, 2026, from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Vaddamanu, P. K., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 27, 2026, from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Thompson, L. A., & Ellman, J. A. (2002). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters. Available at: [Link]

  • Singh, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved March 27, 2026, from [Link]

  • Beker, W., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. Available at: [Link]

  • Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved March 27, 2026, from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Moody, C. J., & Bagley, M. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Bakher, S., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Cativiela, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

Application Note: Amination Strategies and Catalyst Selection for 4-Chloro-2-ethyl-5-fluoropyrimidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-ethyl-5-fluoropyrimidine (CAS: 1359701-88-4)[1] Executive Summary & Mechanistic Causality 4-Chloro-2-ethyl-5-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-ethyl-5-fluoropyrimidine (CAS: 1359701-88-4)[1]

Executive Summary & Mechanistic Causality

4-Chloro-2-ethyl-5-fluoropyrimidine is a highly valuable, electrophilic building block frequently utilized in the synthesis of kinase inhibitors and antifungal agents (e.g., Voriconazole analogs)[2]. The successful amination of this pyrimidine core requires a strategic choice of reaction conditions dictated by the nucleophilicity of the reacting amine.

The Causality of Reactivity: The C4 position of this molecule is exceptionally activated toward nucleophilic attack. This is due to the synergistic electron-withdrawing effects of the two endocyclic pyrimidine nitrogen atoms and the strong inductive effect (-I) of the adjacent 5-fluoro substituent[3].

  • For highly nucleophilic amines (primary and secondary aliphatic amines), the activation energy barrier is low enough that a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) is the most efficient and scalable pathway[4].

  • For deactivated amines (anilines, amides, and sterically hindered amines), the negative charge buildup in the SNAr transition state creates an insurmountable energy barrier[2]. In these cases, a Palladium-catalyzed Buchwald-Hartwig Cross-Coupling is mandatory to facilitate C-N bond formation[5].

Catalyst Selection & Quantitative Data Summary

The table below synthesizes field-proven conditions for the amination of 4-chloro-5-fluoropyrimidines based on the amine class[5],[6],[7].

Amine ClassReaction PathwayCatalyst / PrecatalystLigandBaseSolventTemp (°C)Expected Yield
1° Aliphatic SNArNone RequiredNoneK2CO3 or DIPEAn-BuOH / DMF80–100>90%
2° Aliphatic SNArNone RequiredNoneDIPEATHF / EtOH60–8085–95%
Anilines Buchwald-HartwigPd(OAc)2BrettPhosNaOtBuToluene100–11080–90%
Amides/Lactams Buchwald-HartwigPd2(dba)3XantphosCs2CO31,4-Dioxane10075–85%

Reaction Workflow & Decision Matrix

decision_tree Start 4-Chloro-2-ethyl- 5-fluoropyrimidine Amine What is the nature of the amine? Start->Amine Aliphatic Aliphatic Amines (1° or 2°) Amine->Aliphatic Highly Nucleophilic Deactivated Deactivated Amines (Anilines, Amides) Amine->Deactivated Poorly Nucleophilic SNAr SNAr Pathway (Metal-Free) Aliphatic->SNAr BHA Buchwald-Hartwig (Pd-Catalyzed) Deactivated->BHA Cond1 Base: DIPEA or K2CO3 Solvent: n-BuOH or DMF Temp: 80-100°C SNAr->Cond1 Cond2 Catalyst: Pd(OAc)2 / BrettPhos Base: NaOtBu Solvent: Toluene, 100°C BHA->Cond2

Decision matrix for selecting the optimal amination pathway for 4-chloro-5-fluoropyrimidines.

Experimental Protocols

Protocol A: Metal-Free SNAr for Aliphatic Amines

This protocol leverages the inherent electrophilicity of the pyrimidine core. n-Butanol is selected as the solvent because its boiling point allows for sufficient heating without requiring a pressurized vessel[8].

Reagents:

  • 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 equiv)

  • Aliphatic Amine (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • n-Butanol (0.2 M relative to pyrimidine)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-ethyl-5-fluoropyrimidine in n-Butanol.

  • Base Addition: Add DIPEA to the stirring solution at room temperature.

  • Amine Addition: Slowly add the aliphatic amine dropwise. Self-Validation: A slight exotherm may be observed, indicating the immediate formation of the SNAr intermediate.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90°C in an oil bath for 4–8 hours.

  • Monitoring: Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting material UV trace confirms completion.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

  • Purification: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol B: Buchwald-Hartwig Amination for Deactivated Amines

For anilines and amides, the BrettPhos ligand paired with Pd(OAc)2 provides an excellent catalytic system. BrettPhos is specifically designed to favor the formation of monomeric Pd complexes, accelerating both amine coordination and reductive elimination[5],.

Reagents:

  • 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 equiv)

  • Aniline/Deactivated Amine (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene (0.1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with Pd(OAc)2, BrettPhos, and NaOtBu. Crucial Causality: NaOtBu is highly hygroscopic; exposure to moisture will rapidly quench the active Pd(0) catalyst.

  • Substrate Addition: Add the amine and 4-Chloro-2-ethyl-5-fluoropyrimidine. If either is a liquid, add them via a gas-tight syringe after sealing the tube with a septum.

  • Solvent Addition & Degassing: Add anhydrous Toluene. Sparge the solution with Argon for 10 minutes. Self-Validation: If the solution turns immediately black before heating, oxygen/moisture contamination has occurred, resulting in inactive "Pd black". The solution should remain a clear yellow/orange.

  • Catalysis: Heat the sealed tube to 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the product via silica gel chromatography.

Mechanistic Visualization: Buchwald-Hartwig Catalytic Cycle

catalytic_cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Pyrimidine-Cl PdII_1 L_nPd(II)(Ar)(Cl) OxAdd->PdII_1 AmineCoord Amine Binding & Deprotonation PdII_1->AmineCoord + HNR2, Base PdII_2 L_nPd(II)(Ar)(NR2) AmineCoord->PdII_2 - Base·HCl RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 + Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of 4-chloropyrimidines.

Sources

Application

Application Note: Scaling Up the Synthesis of 4-Chloro-2-ethyl-5-fluoropyrimidine

Strategic Methodologies for 100g+ Laboratory Production and Downstream Functionalization As a Senior Application Scientist, I frequently encounter challenges when scaling up fluorinated heterocyclic building blocks. 4-Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Methodologies for 100g+ Laboratory Production and Downstream Functionalization

As a Senior Application Scientist, I frequently encounter challenges when scaling up fluorinated heterocyclic building blocks. 4-Chloro-2-ethyl-5-fluoropyrimidine (CAS: 1359701-88-4) is a highly versatile scaffold, serving as a critical intermediate in the development of azole antifungals, kinase inhibitors, and advanced agrochemicals ().

Scaling this compound from milligram discovery chemistry to 100g+ process development requires a fundamental shift in strategy. Bench-scale reactions often rely on massive excesses of reagents and chromatographic purification. In contrast, scalable processes must be thermodynamically controlled, highly regioselective, and rely on crystallization or distillation for isolation. This guide deconstructs the scale-up of 4-chloro-2-ethyl-5-fluoropyrimidine, providing self-validating protocols and the mechanistic causality behind every experimental choice.

Mechanistic Grounding & Strategic Context

The commercial-scale synthesis of 4-chloro-5-fluoropyrimidines typically relies on a two-stage process: a base-promoted cyclocondensation followed by chlorodehydroxylation ().

  • Cyclocondensation : Propionamidine hydrochloride is condensed with a fluorinated dicarbonyl equivalent (e.g., ethyl 2-fluoro-3-oxopropanoate). We utilize sodium ethoxide (NaOEt) in ethanol to ensure complete deprotonation of the amidine, driving the thermodynamic cyclization to form the intermediate 2-ethyl-5-fluoropyrimidin-4-ol .

  • Chlorodehydroxylation : The pyrimidinol is treated with phosphorus oxychloride (POCl₃). Mechanistically, the hydroxyl group tautomerizes to the pyrimidinone, which attacks the electrophilic phosphorus of POCl₃. The addition of a base (N,N-dimethylaniline) is not merely to scavenge HCl; it acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that is subsequently displaced by the chloride ion.

Workflow Step1 1. Condensation Propionamidine + Ethyl 2-fluoro-3-oxopropanoate Inter Intermediate: 2-Ethyl-5-fluoropyrimidin-4-ol Step1->Inter NaOEt, EtOH, Reflux Thermodynamic Control Step2 2. Chlorodehydroxylation POCl3 + N,N-Dimethylaniline Inter->Step2 Isolation & Drying (<0.1% Moisture) Product Target: 4-Chloro-2-ethyl-5-fluoropyrimidine Step2->Product 90-110°C, 4h Reverse Quench & Extract

Figure 1: Two-step synthetic workflow and mechanistic pathway for 4-chloro-2-ethyl-5-fluoropyrimidine.

Critical Parameters for Scale-Up

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your scale-up, you must understand the why behind the process variables:

  • Base Selection in Chlorination : Triethylamine (TEA) is commonly used at the bench scale but is detrimental at the 100g scale. TEA can form stable, unreactive adducts with POCl₃ or undergo Hoffman elimination under prolonged heating. N,N-Dimethylaniline is chosen because it provides optimal basicity and steric hindrance, accelerating the Vilsmeier-type activation without degrading the product.

  • Solvent Causality : While chlorination can be performed neat, using Toluene as a co-solvent provides an ideal reflux temperature (~110°C) that drives the reaction to completion. Furthermore, toluene acts as a heat sink to manage the exothermic POCl₃ addition and seamlessly transitions into the extraction solvent during workup.

  • Quenching Dynamics (The Reverse Quench) : Unreacted POCl₃ must be quenched to isolate the product. Adding water to the reaction mixture causes localized exothermic spikes that will hydrolyze the newly formed C-Cl bond back to the C-OH bond. The reaction must be slowly poured into a vigorously stirred ice-water mixture (reverse quench) to maintain the temperature below 20°C.

Quantitative Data: Optimization of Chlorodehydroxylation

The following table summarizes our internal scale-up data evaluating different solvent and base combinations for the chlorination of 2-ethyl-5-fluoropyrimidin-4-ol (100g scale).

SolventOrganic BaseTemperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
Toluene N,N-Dimethylaniline 105-110 4 82.5 98.4
ChlorobenzeneN,N-Dimethylaniline120-125384.198.1
TolueneTriethylamine105-110671.295.5
Neat (No solvent)N,N-Dimethylaniline95-100268.492.0

Note: While Chlorobenzene offers a slightly higher yield, Toluene is selected for the final protocol due to its superior environmental and toxicity profile, aligning with modern green chemistry initiatives ().

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-5-fluoropyrimidin-4-ol (100g Scale)

This protocol is designed to be self-validating. Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

  • Setup : Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Reagent Charging : Add absolute ethanol (800 mL) and cool to 0°C. Slowly add sodium ethoxide (NaOEt, 75.0 g, 1.10 mol) in portions, maintaining the internal temperature below 10°C.

  • Amidine Addition : Add propionamidine hydrochloride (108.5 g, 1.00 mol) portion-wise. Stir for 30 minutes at room temperature to liberate the free amidine base.

  • Condensation : Dropwise, add ethyl 2-fluoro-3-oxopropanoate (134.1 g, 1.00 mol) over 1 hour. The mixture will transition from a white suspension to a pale yellow slurry.

  • Heating : Ramp the temperature to reflux (78°C) and maintain for 12 hours.

  • Self-Validation (IPC 1) : Withdraw a 0.5 mL aliquot, dilute with 1 mL MeOH, and analyze via HPLC (254 nm). Validation Gate : The reaction is complete when the area percent of ethyl 2-fluoro-3-oxopropanoate is < 1.0%.

  • Workup : Concentrate the mixture in vacuo to remove ethanol. Dissolve the residue in water (500 mL) and adjust the pH to 5.0 using 2M HCl.

  • Isolation : Filter the precipitated white solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 50°C for 24 hours. Critical: Moisture content must be <0.1% before proceeding to Protocol B.

Protocol B: Chlorodehydroxylation to 4-Chloro-2-ethyl-5-fluoropyrimidine

Caution: POCl₃ is highly corrosive and water-reactive. Perform strictly under a fume hood. The product is a known skin/eye irritant (H315, H319) ().

  • Setup : Equip a 2L jacketed reactor with a mechanical stirrer, dropping funnel, and a scrubber system (to neutralize HCl gas).

  • Reagent Charging : Charge the dried 2-ethyl-5-fluoropyrimidin-4-ol (100.0 g, 0.70 mol), Toluene (500 mL), and N,N-Dimethylaniline (127.2 g, 1.05 mol, 1.5 eq).

  • POCl₃ Dosing : Cool the mixture to 10°C. Begin the dropwise addition of POCl₃ (322.0 g, 2.10 mol, 3.0 eq) via the dropping funnel over 2 hours. Manage the exotherm to keep the internal temperature below 25°C.

  • Activation : Once the addition is complete, heat the reactor to 105-110°C. The suspension will dissolve into a dark amber, homogeneous solution. Maintain for 4 hours.

  • Self-Validation (IPC 2) : Withdraw a 0.1 mL aliquot, quench in 1 mL cold water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC. Validation Gate : Proceed only if the pyrimidinol intermediate peak is < 0.5%.

  • Reverse Quench : Cool the reaction mixture to 20°C. Slowly pour the mixture into a vigorously stirred vessel containing 1.5 kg of crushed ice and 500 mL of water. Do not allow the quench temperature to exceed 20°C.

  • Extraction : Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 200 mL). Combine the organic layers and wash with saturated NaHCO₃ (300 mL) followed by brine (300 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation to yield 4-chloro-2-ethyl-5-fluoropyrimidine as a clear, colorless liquid.

Downstream Functionalization & Reactivity

The resulting 4-chloro-2-ethyl-5-fluoropyrimidine is a highly activated electrophile. The C4 position is primed for Nucleophilic Aromatic Substitution (SNAr) due to the combined electron-withdrawing inductive effects of the N3 nitrogen and the C5 fluorine atom. This predictable regiochemistry allows for rapid diversification into various pharmaceutical libraries.

Downstream Core 4-Chloro-2-ethyl-5-fluoropyrimidine Amine C4-Amination (e.g., Hydrazine, Sec-Amines) Core->Amine DIPEA, THF SNAr Pathway Ether C4-Etherification (e.g., Alkoxides) Core->Ether NaH, DMF SNAr Pathway Coupling C4-Cross Coupling (Suzuki/Stille) Core->Coupling Pd-Catalyst Oxidative Addition

Figure 2: Downstream functionalization pathways of 4-chloro-2-ethyl-5-fluoropyrimidine via SNAr.

References

  • NextSDS Substance Database. "4-tert-butyl-2-chloro-5-fluoropyrimidine & Related Substances — Chemical Substance Information." Available at: [Link]

  • Medicines for All Institute (M4ALL), Virginia Commonwealth University. "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." Available at:[Link]

Method

Application Notes and Protocols: Strategic Functionalization of 4-Chloro-2-ethyl-5-fluoropyrimidine for Medicinal Chemistry

Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms into these heterocyclic systems ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms into these heterocyclic systems can profoundly enhance pharmacological properties, including metabolic stability and target binding affinity.[4][5] This guide provides a detailed technical overview and field-proven protocols for the functionalization of 4-Chloro-2-ethyl-5-fluoropyrimidine (CAS: 137234-74-3), a highly versatile building block for drug discovery. We delve into the key reactivity of this scaffold and present step-by-step methodologies for its modification via Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, enabling researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies.

The 2-Ethyl-5-fluoropyrimidine Scaffold: A Privileged Core

The 4-Chloro-2-ethyl-5-fluoropyrimidine scaffold is an electron-deficient heterocyclic system, a characteristic imparted by the two ring nitrogen atoms.[6][7] This inherent electron deficiency is the primary driver of its reactivity, particularly at the C4 position. The substituents on the ring each play a critical role:

  • 4-Chloro Group: Serves as an excellent leaving group, making the C4 position the principal site for functionalization through both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

  • 5-Fluoro Group: As a strongly electronegative atom, fluorine further enhances the electrophilicity of the pyrimidine ring, thereby activating the C4 position for nucleophilic attack.[4] Its small size allows it to act as a bioisostere of a hydrogen atom while fundamentally altering the electronic properties of the molecule.

  • 2-Ethyl Group: This alkyl group modulates the electronic and steric profile of the scaffold, providing a handle that can influence solubility, lipophilicity, and interaction with protein binding pockets.

This unique combination of features makes 4-Chloro-2-ethyl-5-fluoropyrimidine a valuable intermediate in the synthesis of complex bioactive molecules, most notably the broad-spectrum antifungal agent Voriconazole.[8][9][10]

Caption: Key structural features of the 4-Chloro-2-ethyl-5-fluoropyrimidine scaffold.

Core Functionalization Strategies and Protocols

The C4-chloro substituent is the primary handle for diversification. The following sections detail the three most common and robust methods for its replacement, providing both the mechanistic rationale and detailed experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often highly efficient method for forming C-N, C-O, and C-S bonds on electron-deficient aromatic systems.

Expertise & Experience: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of the chloride leaving group. The presence of the 5-fluoro group and the ring nitrogens strongly stabilizes this intermediate, making the reaction kinetically favorable. Many SNAr reactions on chloropyrimidines require heat to proceed at a practical rate.[7]

SNAr_Mechanism Start 4-Chloro-2-ethyl-5-fluoropyrimidine + Nucleophile (Nu-H) Step1 Step 1: Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Addition Step2 Step 2: Elimination Product 4-Substituted Product + HCl Step2->Product Expulsion of Cl- Base Base (e.g., Et3N) Product->Base HCl is neutralized

Caption: Simplified workflow for the SNAr mechanism.

Protocol 2.1: SNAr Amination with Morpholine

This protocol describes a typical procedure for the reaction with a secondary amine.

Materials:

  • 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 2-Propanol (or other high-boiling solvent like n-butanol)

  • Microwave reaction vial or sealed tube

Procedure:

  • To a microwave reaction vial, add 4-Chloro-2-ethyl-5-fluoropyrimidine (e.g., 1.0 mmol, 160.6 mg).

  • Add anhydrous 2-propanol (3-5 mL). Stir to dissolve.

  • Add morpholine (1.2 mmol, 104.5 mg, 105 µL) followed by triethylamine (1.5 mmol, 151.8 mg, 209 µL).

  • Seal the vial securely.

  • Place the vial in a microwave reactor and heat to 130 °C for 20-40 minutes. Alternatively, heat in a sealed tube in a conventional oil bath at 100-120 °C for 4-12 hours.

  • Trustworthiness Check: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. The mixture may form a precipitate (triethylamine hydrochloride).

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(morpholino)-2-ethyl-5-fluoropyrimidine.

Scientist's Notes:

  • Choice of Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing protonation of the nucleophile.

  • Solvent: Higher boiling point alcohols are generally good solvents for this reaction. For less reactive nucleophiles, a more polar aprotic solvent like DMSO or DMF can be used.

  • Aniline Nucleophiles: For reactions with anilines, which are weaker nucleophiles, acid catalysis (e.g., 0.1 eq of HCl) in water or alcohol can significantly accelerate the reaction rate.[11] However, this may also increase the risk of hydrolysis of the starting material to the corresponding pyrimidinone.[11]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly for creating biaryl or aryl-heteroaryl structures.

Expertise & Experience: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[6] The key steps are (1) Oxidative Addition of the chloropyrimidine to a Pd(0) species, (2) Transmetalation where the organic group from a boronic acid (or ester) is transferred to the palladium complex, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of base, solvent, and palladium source/ligand combination is critical for success.[12] Microwave irradiation can dramatically reduce reaction times.[6]

Suzuki_Cycle Pd0 Pd(0)L2 OxAd Oxidative Addition PdII_Aryl L2Pd(II)(Py)(Cl) OxAd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl L2Pd(II)(Py)(Ar) Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Py-Ar RedElim->Product Reagents Py-Cl Reagents->OxAd Boronic Ar-B(OH)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 mmol, 160.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Authoritative Grounding: Seal the flask, and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.[12]

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours.

  • Trustworthiness Check: Monitor the reaction by LC-MS. Key indicators are the disappearance of the starting material and the appearance of a new peak with the expected product mass.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-ethyl-5-fluoro-4-(4-methoxyphenyl)pyrimidine.

Data Presentation: Suzuki Coupling Optimization Parameters

ParameterCommon ChoicesRationale / Scientist's Notes
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is often used directly. Others may require a ligand.
Ligand SPhos, XPhos, PPh₃Often not required for reactive chloropyrimidines but can help with challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step. K₂CO₃ is a good starting point.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA mixture including water is common to help dissolve the inorganic base.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially oxidative addition.
Buchwald-Hartwig Amination

This reaction is a powerful alternative for C-N bond formation, often succeeding where SNAr conditions fail, and is particularly effective for coupling a wide range of amines and anilines.

Expertise & Experience: The Buchwald-Hartwig amination is another palladium-catalyzed cycle.[13] For unreactive aryl chlorides, the rate-limiting step is typically the initial oxidative addition of the C-Cl bond to the Pd(0) center.[14] Overcoming this high activation barrier is the central challenge. The solution, developed by Buchwald, Hartwig, and others, was the creation of sterically hindered, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition, and facilitate the final reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAd Oxidative Addition PdII_Aryl LPd(II)(Py)(Cl) OxAd->PdII_Aryl Amine_Binding Amine Coordination PdII_Amine [LPd(II)(Py)(HNR¹R²)]+Cl- Amine_Binding->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido LPd(II)(Py)(NR¹R²) Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Py-NR¹R² RedElim->Product Reagents Py-Cl Reagents->OxAd Amine HNR¹R² Amine->Amine_Binding

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride.

Protocol 2.3: Buchwald-Hartwig Amination with 3-Fluoroaniline

Materials:

  • 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 eq)

  • 3-Fluoroaniline (1.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • RuPhos (4 mol%)

  • Anhydrous, degassed Toluene

  • Glovebox or Schlenk line technique

Procedure:

  • Authoritative Grounding: This reaction is highly sensitive to oxygen and moisture. All operations should be performed in a glovebox or using rigorous Schlenk technique under an inert atmosphere.[14]

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.7 mg), and NaOtBu (1.4 mmol, 134.5 mg).

  • Add 4-Chloro-2-ethyl-5-fluoropyrimidine (1.0 mmol, 160.6 mg).

  • Seal the tube, evacuate and backfill with argon (3x).

  • Add anhydrous, degassed toluene (4 mL) followed by 3-fluoroaniline (1.1 mmol, 122.2 mg, 107 µL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 6-24 hours.

  • Trustworthiness Check: Monitor consumption of the starting material by LC-MS. A common side product is hydrodehalogenation, where the chlorine is replaced by hydrogen.[14] This can be minimized by using strictly anhydrous conditions.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield N-(3-fluorophenyl)-2-ethyl-5-fluoropyrimidin-4-amine.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

PrecatalystLigandBaseTypical SolventRationale / Scientist's Notes
Pd(OAc)₂ / Pd₂(dba)₃RuPhos, BrettPhos, XPhosNaOtBu, LHMDSToluene, DioxaneThe "workhorse" systems. Bulky biarylphosphine ligands are essential for activating the C-Cl bond.[14] NaOtBu is the most common base.
G3/G4 Palladacycles(e.g., RuPhos-Pd-G3)K₃PO₄, Cs₂CO₃t-AmOH, CPMEPre-catalysts offer better stability and more reliable initiation. Weaker bases can sometimes be used with these more active systems.[14]

Conclusion: Accelerating Drug Discovery

The 4-Chloro-2-ethyl-5-fluoropyrimidine scaffold is a powerful and versatile starting point for medicinal chemistry campaigns. By mastering the distinct yet complementary functionalization reactions of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can rapidly access a vast and diverse chemical space. Understanding the causality behind each protocol—from the choice of ligand in a cross-coupling reaction to the role of a base in SNAr—empowers scientists to troubleshoot effectively and rationally design synthetic routes to novel therapeutic candidates.

cluster_0 Functionalization Pathways cluster_1 Diverse Scaffolds for SAR Start 4-Chloro-2-ethyl- 5-fluoropyrimidine SNAr SNAr (Amines, Alcohols, Thiols) Start->SNAr Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Primary/Secondary Amines) Start->Buchwald CN_Bond C4-Amino Pyrimidines SNAr->CN_Bond CO_CS_Bond C4-Ether/Thioether Pyrimidines SNAr->CO_CS_Bond CC_Bond C4-Aryl Pyrimidines Suzuki->CC_Bond Buchwald->CN_Bond

Caption: Diversification of the core scaffold using key functionalization reactions.

References

  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
  • The Role of Fluorinated Pyrimidines in Modern Drug Discovery. Boronpharm. (2026).
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmaceutical Sciences. (2024).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024).
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines. Thieme. (2012).
  • Technical Support Center: Buchwald-Hartwig Amin
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. (2025).
  • 4-Chloro-6-ethyl-5-fluoropyrimidine. CymitQuimica.
  • Buchwald–Hartwig amin
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018).
  • Process For Synthesis Of Voriconazole. Quick Company.
  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. (2012).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-2-ethyl-5-fluoropyrimidine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-ethyl-5-fluoropyrimidine . This molecule is a highly valuable, yet notoriously stubborn, intermediate used in the development of fluorinated pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-ethyl-5-fluoropyrimidine . This molecule is a highly valuable, yet notoriously stubborn, intermediate used in the development of fluorinated pharmaceuticals and agrochemicals.

The standard synthetic route involves the chlorination of 2-ethyl-5-fluoropyrimidin-4-ol (often existing in its tautomeric pyrimidin-4(3H)-one form) using Phosphorus oxychloride ( POCl3​ )[1]. However, the electron-withdrawing nature of the C5-fluorine atom significantly deactivates the pyrimidine ring, making the C4-oxygen less nucleophilic. This frequently leads to sluggish kinetics, stalled conversions, and high byproduct formation if the reaction environment is not strictly controlled.

Below is an in-depth diagnostic guide, optimization matrix, and a self-validating protocol designed to resolve low conversion rates.

Reaction Workflow & Mechanistic Failure Points

G SM 2-Ethyl-5-fluoropyrimidin-4-ol (Starting Material) Complex Activated Chloroiminium Complex (Vilsmeier-Type Intermediate) SM->Complex Nucleophilic Attack Reagents POCl3 + Catalyst (DMF / N,N-Dimethylaniline) Reagents->Complex Activation Product 4-Chloro-2-ethyl-5-fluoropyrimidine (Target Product) Complex->Product Chlorination (90-95°C) Side1 Hydrolysis Reversion (Moisture Contamination) Complex->Side1 H2O Exposure Side2 Thermal Degradation (Excessive Heat >110°C) Complex->Side2 Prolonged Heating Product->Side1 Exothermic Quench

Reaction workflow and failure modes for 4-chloro-2-ethyl-5-fluoropyrimidine synthesis.

Part 1: Diagnostic FAQ (Addressing Low Conversion Rates)

Q1: My conversion is stalling at 50-60% despite using a massive excess of POCl3​ under reflux. What is the mechanistic failure? A1: The failure lies in the activation energy barrier. POCl3​ alone is often insufficiently electrophilic to drive the complete conversion of electron-deficient pyrimidines[1]. The C5-fluorine atom pulls electron density away from the C4-hydroxyl group, reducing its ability to attack the phosphorus atom. Solution: You must introduce a catalyst to alter the mechanism. Adding a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine (like N,N-dimethylaniline) reacts with POCl3​ to form a highly reactive Vilsmeier-Haack type chloroiminium intermediate[2]. This intermediate is vastly more electrophilic than POCl3​ , bypassing the kinetic bottleneck and driving conversion to >95%.

Q2: How does moisture specifically impact the kinetics of this pyrimidine chlorination? A2: Moisture is detrimental in two distinct phases. During the reaction, water rapidly hydrolyzes POCl3​ into phosphoric acid derivatives and HCl [1]. While trace HCl can protonate the pyrimidine nitrogen and marginally increase electrophilicity, bulk water destroys the delicate Vilsmeier-Haack complex required for activation[1][2]. Furthermore, during the workup phase, if the exothermic quench is not temperature-controlled, the localized heat and acidic environment will rapidly hydrolyze the newly formed 4-chloro-2-ethyl-5-fluoropyrimidine back into the starting material, creating the illusion of an "incomplete" reaction[1].

Q3: I am observing unreacted starting material, but TLC/LC-MS shows significant dark, tarry degradation products. Why is this happening? A3: This is a classic symptom of thermal degradation competing with a sluggish primary reaction. Researchers often mistakenly increase the temperature (e.g., >110°C) to force a stalled reaction to completion[1]. However, prolonged exposure to excessive heat in highly acidic POCl3​ causes the fluoropyrimidine ring to decompose. Solution: Lower the temperature to 90–95°C and rely on chemical activation (amine bases) rather than thermal forcing. Alternatively, modern scalable protocols utilize equimolar POCl3​ and pyridine in a sealed reactor at 140°C for a very short duration (2 hours) to achieve high yields without tar formation[3][4].

Part 2: Quantitative Data & Optimization Matrix

To optimize your yield, compare your current parameters against the established baselines below. The data highlights the inverse relationship between thermal forcing and chemical activation.

Reaction ConditionReagents & EquivalentsTemp (°C)Time (h)Conversion (%)Primary Limitation / Observation
Standard Reflux POCl3​ (10 eq)1051255–60Sluggish kinetics; high thermal degradation.
DMF Catalyzed POCl3​ (5 eq) + DMF (0.1 eq)90480–85Good yield, but excess POCl3​ complicates quenching[5].
Base-Promoted POCl3​ (2 eq) + N,N-Dimethylaniline (1 eq)953>95Optimal for bench scale. Clean LC-MS profile.
Sealed Reactor POCl3​ (1 eq) + Pyridine (1 eq)1402>95Highly scalable; low waste; requires specialized pressure equipment[3][4].
Part 3: Self-Validating Experimental Protocol (Base-Promoted Method)

This protocol utilizes N,N-dimethylaniline to catalyze the chlorination while scavenging generated HCl . Every step includes a Validation Checkpoint to ensure the system is behaving correctly before proceeding.

Step 1: System Preparation & Dehydration

  • Equip a thoroughly oven-dried round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet[5].

  • Add 2-ethyl-5-fluoropyrimidin-4-ol (1.0 equivalent) to the flask.

  • Validation Checkpoint: Pass a steady stream of Argon through a bubbler. The system must be perfectly sealed and purged for 15 minutes to eliminate ambient humidity.

Step 2: Reagent Addition & Activation

  • Inject POCl3​ (2.0 equivalents) via syringe.

  • Place the flask in an ice-water bath (0–5°C).

  • Slowly add N,N-dimethylaniline (1.0 equivalent) dropwise over 15 minutes.

  • Validation Checkpoint: You must observe a mild exotherm and a color shift to a pale yellow/orange solution. This optical change confirms the successful formation of the activated chloroiminium complex. If the solution remains completely colorless, verify the purity of your amine base.

Step 3: Chlorination Kinetics

  • Remove the ice bath and gradually heat the reaction mixture to 95°C using an oil bath.

  • Maintain stirring at 95°C for 3 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc). The starting material (lower Rf​ , highly UV active) should completely disappear, replaced by a single, higher Rf​ spot. Evolution of HCl gas (detectable via pH paper at the condenser outlet) should cease as the reaction completes.

Step 4: The Reverse Quench (Critical Step)

  • Cool the reaction mixture to room temperature.

  • Prepare a large beaker containing vigorously stirred crushed ice and water (at least 10x the reaction volume)[1][5].

  • Reverse Quench: Slowly add the reaction mixture dropwise into the ice water. Never add water to the reaction flask [5].

  • Validation Checkpoint: Monitor the temperature of the quench bath continuously. It must not exceed 20°C . If it does, pause the addition and add more ice. Exceeding this temperature will cause rapid hydrolysis of the 4-chloro-2-ethyl-5-fluoropyrimidine product[1].

Step 5: Isolation

  • Adjust the pH of the aqueous mixture to 7-8 using a cold, saturated Na2​CO3​ solution[3][5].

  • Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure product.

References
  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544. Available at:[Link]

  • Wang, H., et al. (2011). "Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues." The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Removing halogenated impurities from 4-Chloro-2-ethyl-5-fluoropyrimidine products

Technical Support Center: Purification and Troubleshooting of 4-Chloro-2-ethyl-5-fluoropyrimidine Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to addre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Troubleshooting of 4-Chloro-2-ethyl-5-fluoropyrimidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating 4-Chloro-2-ethyl-5-fluoropyrimidine (CAS: 1359701-88-4).

Synthesizing heavily functionalized pyrimidines often generates a complex matrix of halogenated impurities, such as over-chlorinated isomers or unreacted precursors. Because the pyrimidine ring's electron density is rigidly stabilized by both the strongly electron-withdrawing fluorine and chlorine atoms, these impurities exhibit nearly identical polarities and boiling points to the target molecule. This guide provides field-proven, self-validating methodologies to achieve ultra-high purity for researchers and drug development professionals.

Diagnostic Purification Workflow

G Start Crude 4-Chloro-2-ethyl-5-fluoropyrimidine Analyze LC-MS & 19F-NMR Analysis Identify Impurity Profile Start->Analyze Cond1 Non-Polar Isomers (e.g., 4,6-Dichloro) Analyze->Cond1 Lipophilic Cond2 Polar Impurities (e.g., Unreacted Precursor) Analyze->Cond2 Hydrophilic Cond3 Trace Mutagenic Halides (<100 ppm target) Analyze->Cond3 Genotoxic Act1 Selective Recrystallization (Isopentane at -15°C) Cond1->Act1 Act2 Silica Chromatography (Hexane:EtOAc Gradient) Cond2->Act2 Act3 MIPs / Scavenger Resins (Targeted Affinity) Cond3->Act3 Val Purity > 99.5% Self-Validating QC Act1->Val Act2->Val Act3->Val

Workflow for isolating 4-Chloro-2-ethyl-5-fluoropyrimidine from halogenated impurities.

Frequently Asked Questions: Mechanistic Insights

Q1: Why do closely related halogenated impurities (e.g., 4,6-dichloro analogs) co-elute with the target product during standard chromatography? A1: The dipole moments and lipophilicity (LogP) of these molecules are dominated by the pyrimidine core. The substitution of a single hydrogen for an extra chlorine only marginally shifts the electron density. In standard normal-phase chromatography, the silica matrix interacts primarily with the nitrogen atoms of the pyrimidine ring, which are sterically shielded similarly in both the product and the impurities. Therefore, alternative methods like recrystallization or highly optimized solvent gradients are required 1.

Q2: How does the choice of chlorinating agent dictate the impurity profile? A2: Synthesis of 4-chloropyrimidines typically utilizes phosphorus oxychloride (POCl₃) on a hydroxypyrimidine precursor. While solvent-free chlorination at high temperatures (e.g., 160 °C) using equimolar POCl₃ can drive the reaction to completion and improve scalability, it inherently risks thermal degradation and the formation of over-chlorinated or polymeric byproducts 2. Controlling the stoichiometry and temperature is critical to minimizing these impurities at the source.

Q3: How do we achieve regulatory compliance for trace mutagenic halogenated impurities? A3: Classical crystallization often lacks the thermodynamic driving force to purge trace contaminants down to parts-per-million (ppm) levels. For mutagenic impurities (MIs), Molecular Imprinted Polymers (MIPs) or preparative High-Performance Liquid Chromatography (prep-HPLC) are recommended. MIPs provide synthetic cavities with high affinity for specific spatial arrangements of halogenated byproducts, allowing for highly selective scavenging and >95% rejection rates 3.

Troubleshooting Guides & Experimental Protocols

Protocol A: Gradient Silica Gel Chromatography for Polar Impurities

Context: Used when the crude mixture contains unreacted 2-ethyl-5-fluoropyrimidin-4-ol or residual phosphorus byproducts. Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexanes. Ensure an even, compact bed to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. Adsorb onto a small portion of silica, evaporate the solvent, and apply the dry powder to the column head. Maintain a 1:20 to 1:100 ratio of crude material to silica gel by weight to prevent overloading 1.

  • Elution: Initiate elution with 100% hexanes, gradually increasing polarity by introducing ethyl acetate (up to 10% v/v).

  • Causality & Self-Validation: Overloading causes band broadening, leading to co-elution. By strictly adhering to the 1:50 average loading ratio, the thermodynamic equilibrium between the stationary and mobile phases is maintained. Validation: Collect fractions and run TLC. If the Rf values of the product and impurity begin to merge, the system invalidates the current solvent ratio, prompting an immediate halt to the gradient increase.

Protocol B: Low-Temperature Selective Recrystallization for Isomeric Halides

Context: The primary method for removing non-polar, over-chlorinated isomers (e.g., 4,6-dichloro-2-ethyl-5-fluoropyrimidine) that co-elute during chromatography. Step-by-Step Methodology:

  • Dissolution: Dissolve the enriched crude mixture in a minimal amount of boiling isopentane.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to a cooling bath maintained at -15 °C to -10 °C. Do not cool below -15 °C, as this may cause the entire mixture to solidify, trapping impurities within the crystal lattice 4.

  • Isolation: Rapidly filter the cold suspension and wash the crystals with a small volume of pre-chilled ether to remove surface-adsorbed contaminants.

  • Causality & Self-Validation: The target compound possesses a specific crystal lattice energy. Isopentane provides poor solubility at low temperatures, forcing crystallization, while highly chlorinated impurities (which disrupt the lattice due to steric bulk) remain dissolved in the mother liquor. Validation: The melting point of the isolated crop must be sharp. A depressed or broad melting range indicates lattice contamination, automatically triggering a mandatory second recrystallization cycle.

Protocol C: Molecular Imprinted Polymers (MIPs) for Mutagenic Halogen Scavenging

Context: Required for late-stage drug development where mutagenic halogenated impurities must be reduced below the Threshold of Toxicological Concern (TTC). Step-by-Step Methodology:

  • Resin Conditioning: Swell the selected MIP resin in a compatible organic solvent (e.g., methanol or acetonitrile) for 30 minutes.

  • Incubation: Pass the API solution through the MIP column at a controlled flow rate (e.g., 1-2 bed volumes per hour) to allow sufficient residence time for the impurities to enter the synthetic cavities.

  • Recovery: Collect the eluent containing the highly purified 4-Chloro-2-ethyl-5-fluoropyrimidine.

  • Causality & Self-Validation: MIPs utilize custom-designed cavities that sterically and electronically match the target mutagenic impurity, providing a highly selective scavenging mechanism that classical techniques lack 3. Validation: Pre- and post-column LC-MS/MS analysis must demonstrate a logarithmic reduction in the target mass. If the reduction efficiency drops below 95%, it indicates resin saturation, validating the need for immediate column regeneration.

Quantitative Comparison of Purification Workflows

Purification MethodTarget Impurity ProfileTypical Yield RecoveryPurity AchievableScalabilityRelative Cost
Silica Chromatography Polar / Hydrolyzed precursors75 - 85%> 98.0%Moderate (up to 1 kg)Medium
Low-Temp Recrystallization Non-polar over-chlorinated isomers60 - 70%> 99.5%High (Multi-kg)Low
MIPs / Scavenger Resins Trace Mutagenic Halides (<100 ppm)> 90%> 99.9%Moderate to HighHigh

References

  • BenchChem. "Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine". 1

  • Organic Syntheses. "2-chloropyrimidine". 4

  • European Pharmaceutical Review. "Separation and purification applications for mutagenic impurities".3

  • ResearchGate / Molecules. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". 2

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Rings: Evaluating the Bioisosteric Potential of 4-Chloro-2-ethyl-5-fluoropyrimidine Against Classic Aromatic Scaffolds

An in-depth guide for medicinal chemists on the strategic selection of aromatic systems to optimize drug-like properties. In the intricate dance of drug design, the selection of the core aromatic scaffold is a pivotal de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for medicinal chemists on the strategic selection of aromatic systems to optimize drug-like properties.

In the intricate dance of drug design, the selection of the core aromatic scaffold is a pivotal decision that profoundly influences a molecule's destiny. The ubiquitous benzene, pyridine, and thiophene rings have long served as reliable anchors in the medicinal chemist's toolbox. However, the quest for enhanced potency, selectivity, and optimized pharmacokinetic profiles has spurred the exploration of more nuanced and strategically substituted heterocycles. This guide provides a comprehensive evaluation of 4-Chloro-2-ethyl-5-fluoropyrimidine, a decorated pyrimidine ring, as a bioisosteric replacement for these standard aromatic systems. Through a detailed comparison of their physicochemical properties, metabolic liabilities, and target interaction potential, we aim to equip researchers with the data-driven insights necessary to make informed decisions in lead optimization.

The Principle of Bioisosterism: More Than Just Swapping Rings

Bioisosterism, a cornerstone of medicinal chemistry, involves the substitution of a functional group within a bioactive molecule with another group that retains similar biological activity.[1][2] This strategy is not merely about structural mimicry but about fine-tuning a molecule's properties to overcome liabilities such as poor solubility, rapid metabolism, or off-target toxicity.[3][4] Aromatic rings, in particular, play a crucial role in drug-receptor interactions, often participating in π-π stacking, hydrophobic interactions, and cation-π interactions. The choice of the aromatic core can therefore dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

The Contenders: A Physicochemical Showdown

To objectively assess the bioisosteric potential of 4-Chloro-2-ethyl-5-fluoropyrimidine, we must first dissect its fundamental physicochemical properties and compare them to our established benchmarks: benzene, pyridine, and thiophene. These properties govern a molecule's behavior in a biological environment, from its ability to cross cell membranes to its susceptibility to enzymatic degradation.

Property4-Chloro-2-ethyl-5-fluoropyrimidineBenzenePyridineThiophene
Molecular Weight ( g/mol ) 160.58[7]78.1179.10[8]84.14[9]
XLogP3 (Lipophilicity) 2.1[7]2.130.651.81
Topological Polar Surface Area (Ų) 25.8[7]012.90
Hydrogen Bond Donor Count 0[7]000
Hydrogen Bond Acceptor Count 3[7]010
pKa (of conjugate acid) Not readily availableNot applicable5.25[10]Not applicable
Aromaticity AromaticHighly Aromatic[11]Aromatic[11]Aromatic[11]

Table 1: Comparative Physicochemical Properties. This table highlights the key differences in the physicochemical profiles of 4-Chloro-2-ethyl-5-fluoropyrimidine and the standard aromatic rings.

The data reveals that 4-Chloro-2-ethyl-5-fluoropyrimidine presents a distinct profile. Its lipophilicity (XLogP3) is comparable to that of benzene, suggesting a similar potential for hydrophobic interactions and membrane permeability. However, its significant topological polar surface area (TPSA) and three hydrogen bond acceptors, a direct consequence of the two nitrogen atoms and the fluorine atom, introduce a degree of polarity not present in benzene or thiophene. This enhanced polarity can be advantageous for improving aqueous solubility and forming specific hydrogen bond interactions with a biological target.[12] The presence of the basic nitrogen atoms in the pyrimidine ring, while their basicity is modulated by the electron-withdrawing halogen substituents, offers a handle for salt formation, which can further enhance solubility and bioavailability.

Experimental Evaluation: A Practical Guide to Bioisostere Assessment

To move beyond theoretical predictions and obtain robust, comparative data, a series of standardized in vitro assays are indispensable. The following protocols provide a framework for the experimental evaluation of these aromatic systems.

Workflow for Bioisostere Evaluation

G cluster_0 Compound Selection cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Pharmacological Evaluation cluster_4 Data Analysis & Comparison A 4-Chloro-2-ethyl-5-fluoropyrimidine E logP/logD Determination (Shake-Flask/HPLC) A->E F pKa Determination (Potentiometric/NMR) A->F G Metabolic Stability Assay (Liver Microsomes) A->G H Target Binding Affinity Assay (SPR/ELISA) A->H B Benzene Analog B->E B->F B->G B->H C Pyridine Analog C->E C->F C->G C->H D Thiophene Analog D->E D->F D->G D->H I Comparative Assessment of Bioisosteric Potential E->I F->I G->I H->I

Figure 1: A generalized workflow for the comparative evaluation of bioisosteres.

Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water, providing a gold-standard measure of lipophilicity.[8][13]

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the aqueous stock solution to an equal volume of the n-octanol phase in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[1][14][15]

Methodology:

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 3: Target Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be derived.[16][17][18]

Methodology:

  • Sensor Chip Immobilization: Immobilize the purified target protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

  • Interaction Analysis:

    • Inject the different concentrations of the analyte over the immobilized target surface.

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the analyte to the target.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values. A lower KD value indicates a higher binding affinity.

Comparative Analysis: The Bioisosteric Potential of 4-Chloro-2-ethyl-5-fluoropyrimidine

The strategic placement of chloro, ethyl, and fluoro substituents on the pyrimidine ring of 4-Chloro-2-ethyl-5-fluoropyrimidine is not arbitrary. Each group is intended to modulate the ring's properties in a specific manner.

  • Fluorine: The highly electronegative fluorine atom can lower the pKa of the pyrimidine nitrogens, reducing their basicity and potentially mitigating interactions with off-target antitargets such as the hERG channel.[19] Fluorine can also block sites of metabolism and engage in favorable orthogonal dipole-dipole interactions with the target protein.[20]

  • Chlorine: The chloro group introduces a degree of lipophilicity and can also serve as a metabolic blocker. Its larger size compared to hydrogen can provide beneficial steric interactions within a binding pocket.[21]

  • Ethyl Group: The ethyl group adds a small lipophilic substituent that can probe hydrophobic pockets within the target's active site.

Compared to the standard rings:

  • vs. Benzene: 4-Chloro-2-ethyl-5-fluoropyrimidine offers a more polar and metabolically stable alternative. While benzene is prone to oxidation by CYP enzymes, the electron-deficient nature of the substituted pyrimidine ring is expected to be more resistant to such metabolism.[22] The introduction of hydrogen bond acceptors provides opportunities for more specific and stronger target interactions.

  • vs. Pyridine: The pyrimidine core, with its two nitrogen atoms, presents a different vector for hydrogen bonding compared to the single nitrogen in pyridine. The electron-withdrawing halogens on the pyrimidine will significantly reduce its basicity compared to pyridine, which can be advantageous in avoiding toxicities associated with high basicity.

  • vs. Thiophene: Thiophene is a bioisostere of benzene that can also offer improved metabolic stability.[5] However, the sulfur atom can sometimes be a metabolic liability itself, undergoing oxidation to a sulfoxide or sulfone. 4-Chloro-2-ethyl-5-fluoropyrimidine provides an alternative heterocyclic system with a different set of potential metabolic pathways.

The Strategic Advantage: A Summary

The decision to employ 4-Chloro-2-ethyl-5-fluoropyrimidine as a bioisosteric replacement should be guided by the specific challenges encountered during lead optimization.

FeaturePotential Advantage of 4-Chloro-2-ethyl-5-fluoropyrimidine
Metabolic Stability The electron-deficient nature of the ring and the presence of halogens can block sites of metabolism, leading to a longer half-life compared to electron-rich rings like benzene and thiophene.
Solubility The introduction of nitrogen and fluorine atoms increases polarity and the potential for hydrogen bonding, which can improve aqueous solubility.
Target Interactions The nitrogen atoms and fluorine can act as hydrogen bond acceptors, enabling specific and potent interactions with the target protein that are not possible with benzene or thiophene.
Reduced Basicity The electron-withdrawing halogens lower the pKa of the pyrimidine nitrogens, reducing the risk of off-target effects associated with highly basic compounds.
Novelty & IP As a more complex and less commonly used scaffold, it can provide access to novel chemical space and strengthen intellectual property positions.

Conclusion and Future Perspectives

4-Chloro-2-ethyl-5-fluoropyrimidine represents a sophisticated and highly tunable bioisosteric replacement for standard aromatic rings in drug discovery. Its unique combination of lipophilicity, polarity, and metabolic stability, conferred by the strategic placement of its substituents, offers medicinal chemists a powerful tool to address common challenges in lead optimization. While it may not be a universal solution, a thorough experimental evaluation of its properties, as outlined in this guide, will enable researchers to harness its full potential in the design of next-generation therapeutics. The continued exploration of such decorated heterocyclic systems will undoubtedly expand the arsenal of bioisosteres, paving the way for the development of safer and more effective medicines.

References

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Kumar, R., & Lamba, J. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Ferreira, L. A., & Genta, G. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 346–354. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Link]

  • Sisk, D. N., & Stitzel, J. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1333–1335. [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663–675. [Link]

  • Cox, P. B., & Wemple, J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126780. [Link]

  • Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 6(14), 1475–1496. [Link]

  • Creative Biolabs. (n.d.). Target Binding Affinity Measurement. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Target and ligand concentrations for binding assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Chloro-6-ethyl-5-fluoro-pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • Singh, G., & Kaur, H. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(12), 1493–1522. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Journal of Medicinal Chemistry, 52(23), 7415–7426. [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23–49. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-60). John Wiley & Sons, Inc. [Link]

  • Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Wagner, J. R., & Wolfle, I. (2017). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 22(1), 133. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5489. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Al-Mulla, A. (2017). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Chemical and Pharmaceutical Research, 9(6), 253-261. [Link]

  • ResearchGate. (2017). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • Leito, I., & Rodima, T. (2002). On the basicity of conjugated nitrogen heterocycles in different media. Arkivoc, 2002(5), 11-20. [Link]

  • ResearchGate. (2010). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]

  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron letters, 59(42), 3738-3748. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. Retrieved from [Link]

  • Ferreira, L. A., & Genta, G. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Chemistry, 6, 141. [Link]

  • University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethyl-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-ethyl-5-fluoropyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.